(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(trityloxy)butanoic acid
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Overview
Description
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(trityloxy)butanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a trityloxy group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(trityloxy)butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the protection of amino and hydroxyl groups, followed by the introduction of the Fmoc and trityloxy groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(trityloxy)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(trityloxy)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: It is employed in the study of biological processes and the development of biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(trityloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc and trityloxy groups play a crucial role in its reactivity and binding properties, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoic acid
Uniqueness
The uniqueness of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(trityloxy)butanoic acid lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications where precise control over molecular interactions is required.
Properties
Molecular Formula |
C39H35NO5 |
---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-trityloxybutanoic acid |
InChI |
InChI=1S/C39H35NO5/c1-27(45-39(28-16-6-3-7-17-28,29-18-8-4-9-19-29)30-20-10-5-11-21-30)36(37(41)42)40(2)38(43)44-26-35-33-24-14-12-22-31(33)32-23-13-15-25-34(32)35/h3-25,27,35-36H,26H2,1-2H3,(H,41,42)/t27-,36+/m1/s1 |
InChI Key |
ORXTURPOBXHJKH-YHZWMNSLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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